molecular formula C23H25ClN2O5 B3008518 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 636988-26-6

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B3008518
CAS RN: 636988-26-6
M. Wt: 444.91
InChI Key: UIHJWQKAXABDOV-UHFFFAOYSA-N
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Description

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H25ClN2O5 and its molecular weight is 444.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformation

The synthesis of pyrrolopyrimidine derivatives, as demonstrated by Majumdar et al. (1998), involves the transformation of dimethylaminoethyl and methoxyphenyl groups under specific conditions, hinting at the potential for creating structurally related compounds for various applications, including medicinal chemistry and material science (Majumdar, Das, & Jana, 1998).

Development of Fluorescent Probes

Compounds containing dimethylamino groups, as explored by Wang et al. (2015), can be designed into fluorescent probes with aggregation-enhanced emission features. These probes are valuable in real-time monitoring of low carbon dioxide levels, indicating potential applications in environmental monitoring and biological research (Wang et al., 2015).

Pharmacological Research

Although excluding direct applications in drug use and dosage, the structural motifs present in this compound, such as the dimethylaminoethyl and methoxyphenyl groups, are commonly found in pharmacologically active molecules. Research into similar compounds has revealed potential antimicrobial activities, suggesting that derivatives could be synthesized and evaluated for therapeutic purposes (Kumar, Kumar, & Nihana, 2017).

Material Science and Supramolecular Chemistry

The presence of functional groups like dimethylamino and methoxyphenyl opens avenues for the synthesis of novel materials. Fang et al. (2020) have shown how pyridine derivatives can form supramolecular adducts through classical hydrogen bonds and noncovalent interactions, illustrating the compound's potential in developing new materials with specific properties (Fang et al., 2020).

properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O5/c1-25(2)11-12-26-20(15-7-5-6-8-17(15)30-3)19(22(28)23(26)29)21(27)14-9-10-18(31-4)16(24)13-14/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDOEXFDRNECOM-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one

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